2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride
Overview
Description
“2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride” is a unique chemical compound with the empirical formula C6H11N3O . It has a molecular weight of 141.17 and its IUPAC name is 2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride .
Molecular Structure Analysis
The SMILES string for this compound is Cn1ccnc1C(O)CN . The InChI code is 1S/C6H11N3O/c1-9-3-2-8-6(9)5(10)4-7/h2-3,5,10H,4,7H2,1H3 . These codes provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 141.17 and its salt data is 2HCl . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Antiviral Properties
2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride has been investigated for its antiviral potential. Researchers have explored its inhibitory effects against certain viruses, including HIV-1. Molecular docking studies suggest that it may interfere with viral replication mechanisms .
Imidazole Derivatives in Medicinal Chemistry
Imidazole-containing compounds, such as our target molecule, play a crucial role in medicinal chemistry. They often serve as building blocks for drug design due to their diverse biological activities. Researchers explore their potential as enzyme inhibitors, antimicrobial agents, and more .
Catalysis and Organic Synthesis
Imidazole derivatives are valuable catalysts in organic synthesis. Our compound could find applications in promoting reactions like C–N bond formation, which is essential for drug synthesis. Its unique structure may enable selective transformations in complex molecules .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
One source suggests it might be involved in the pathway of histidine metabolism . The downstream effects of this involvement are yet to be determined.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its action .
properties
IUPAC Name |
2-amino-1-(1-methylimidazol-2-yl)ethanol;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c1-9-3-2-8-6(9)5(10)4-7;;/h2-3,5,10H,4,7H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHKMIZAGKTFLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CN)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride | |
CAS RN |
1197228-24-2 | |
Record name | 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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